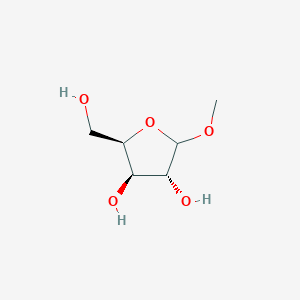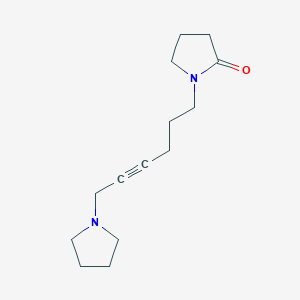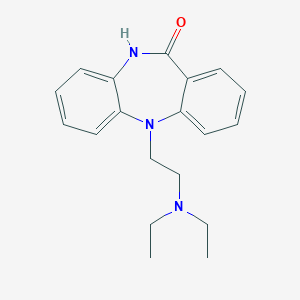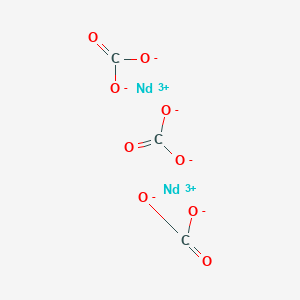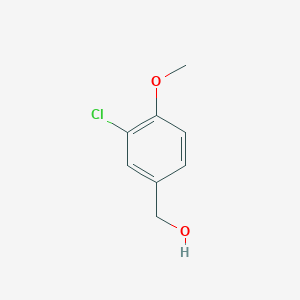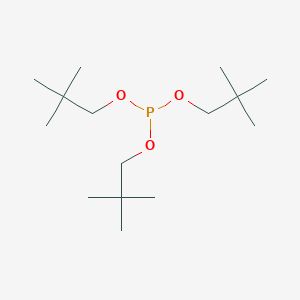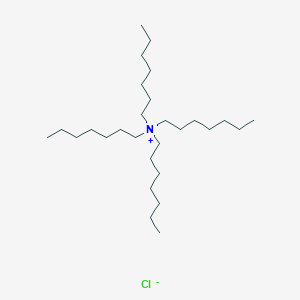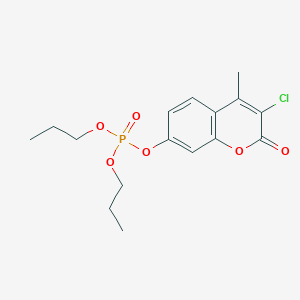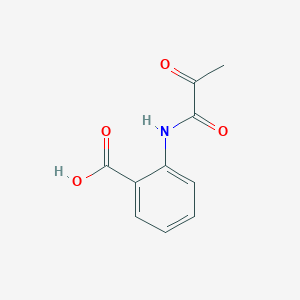
2-(2-Oxopropanoylamino)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Oxopropanoylamino)benzoic acid, also known as o-PABA, is an organic compound widely used in the field of pharmaceuticals and cosmetics. It is a white crystalline powder that is soluble in water and alcohol. O-PABA is a derivative of benzoic acid and is commonly used as a UV filter in sunscreens and other skin care products. In addition to its use in cosmetics, o-PABA has also been studied for its potential therapeutic applications in various diseases.
Mechanism Of Action
The exact mechanism of action of 2-(2-Oxopropanoylamino)benzoic acid is not fully understood. However, it is believed that 2-(2-Oxopropanoylamino)benzoic acid exerts its therapeutic effects through various mechanisms such as inhibition of inflammatory cytokines, scavenging of free radicals, and modulation of cellular signaling pathways.
Biochemical And Physiological Effects
O-PABA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. O-PABA has also been shown to scavenge free radicals and protect against oxidative stress. In addition, 2-(2-Oxopropanoylamino)benzoic acid has been shown to modulate cellular signaling pathways such as the MAPK/ERK pathway.
Advantages And Limitations For Lab Experiments
O-PABA has several advantages for use in lab experiments. It is a stable compound that is easy to synthesize and purify. O-PABA is also relatively inexpensive compared to other compounds used in lab experiments. However, 2-(2-Oxopropanoylamino)benzoic acid has some limitations as well. It has low solubility in organic solvents, which can make it difficult to work with in certain experiments. In addition, 2-(2-Oxopropanoylamino)benzoic acid has limited bioavailability, which can limit its effectiveness in certain therapeutic applications.
Future Directions
There are several future directions for the study of 2-(2-Oxopropanoylamino)benzoic acid. One area of research is the development of more effective methods for delivering 2-(2-Oxopropanoylamino)benzoic acid to target tissues. Another area of research is the identification of new therapeutic applications for 2-(2-Oxopropanoylamino)benzoic acid. Additionally, further studies are needed to fully understand the mechanism of action of 2-(2-Oxopropanoylamino)benzoic acid and to identify any potential side effects or toxicity associated with its use.
Synthesis Methods
The synthesis of 2-(2-Oxopropanoylamino)benzoic acid involves the reaction of 2-aminobenzoic acid with acetic anhydride. This reaction results in the formation of 2-(2-Oxopropanoylamino)benzoic acid and acetic acid as a byproduct. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid.
Scientific Research Applications
O-PABA has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties. O-PABA has been studied for its potential use in the treatment of skin disorders such as psoriasis and atopic dermatitis. It has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
properties
CAS RN |
14469-11-5 |
|---|---|
Product Name |
2-(2-Oxopropanoylamino)benzoic acid |
Molecular Formula |
C10H9NO4 |
Molecular Weight |
207.18 g/mol |
IUPAC Name |
2-(2-oxopropanoylamino)benzoic acid |
InChI |
InChI=1S/C10H9NO4/c1-6(12)9(13)11-8-5-3-2-4-7(8)10(14)15/h2-5H,1H3,(H,11,13)(H,14,15) |
InChI Key |
IVKZPDQQIREUCR-UHFFFAOYSA-N |
SMILES |
CC(=O)C(=O)NC1=CC=CC=C1C(=O)O |
Canonical SMILES |
CC(=O)C(=O)NC1=CC=CC=C1C(=O)O |
synonyms |
2-(N-Pyruvoylamino)benzoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



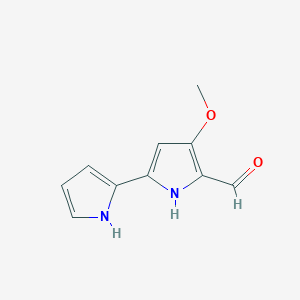

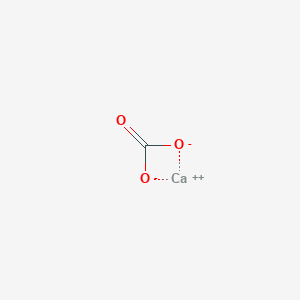
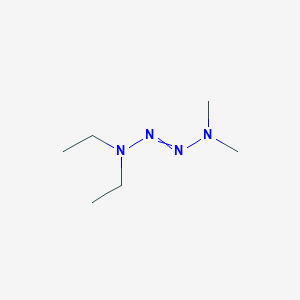
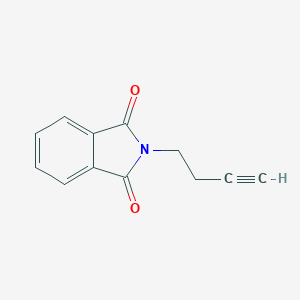
![Oxazolo[5,4-d]pyrimidin-7-amine](/img/structure/B84125.png)
